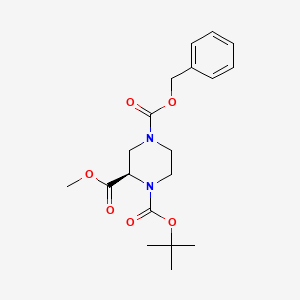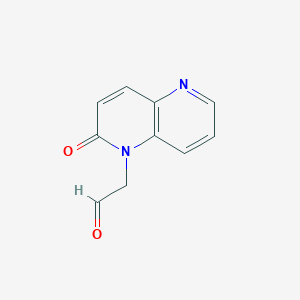
(S)-4-Amino-4-phenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-4-phenylbutan-1-ol is a chiral organic compound with the molecular formula C10H15NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain, which also contains a phenyl group (-C6H5)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-phenylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of (S)-4-Nitro-4-phenyl-1-butanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-Phenyl-2-butanone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Amino-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: 4-Phenyl-2-butanone, 4-Phenylbutanal
Reduction: 4-Phenyl-1-butanol, 4-Phenylbutylamine
Substitution: N-alkylated or N-acylated derivatives
Applications De Recherche Scientifique
(S)-4-Amino-4-phenylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of (S)-4-Amino-4-phenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The phenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-4-Amino-4-phenylbutan-1-ol can be compared with other similar compounds, such as:
®-4-Amino-4-phenyl-1-butanol: The enantiomer of the compound, which may have different biological activities and properties.
4-Amino-4-phenylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Phenyl-2-butanone: A ketone derivative that lacks the amino and hydroxyl groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(4S)-4-amino-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-10(7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8,11H2/t10-/m0/s1 |
Clé InChI |
AGOPKBQSZNSGSA-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CCCO)N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



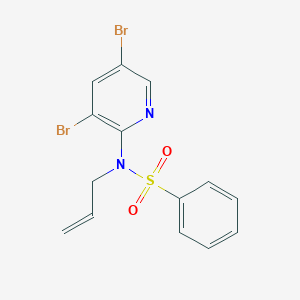
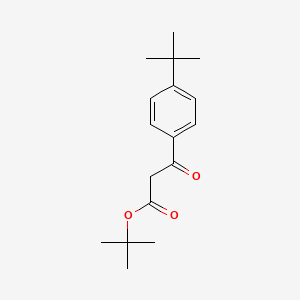
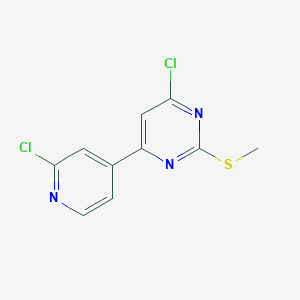

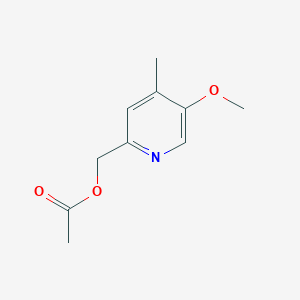
![4,4'-Bis(5'-(hexylthio)-[2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B1509986.png)
![3-(4-hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1509992.png)
![2-Butanol, 4-[(5-bromo-6-methyl-2-pyridinyl)oxy]-2-methyl-](/img/structure/B1509994.png)
![tert-Butyl 4-(2-ethoxy-2-oxoethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1509995.png)
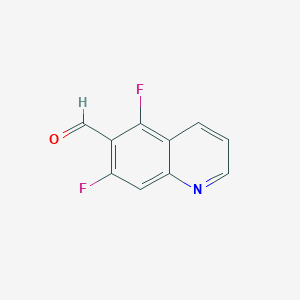
![4'-Hydroxy-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1510006.png)
